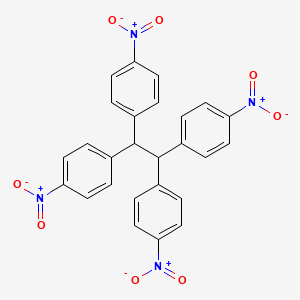
1,1',1'',1'''-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) is an organic compound characterized by the presence of four nitrobenzene groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where 4-nitrobenzene derivatives react with ethane-1,1,2,2-tetrayl intermediates under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways, including the inhibition of specific enzymes or the induction of oxidative stress in cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethane: Similar in structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
1,1,2,2-Tetrabromoethane: A halogenated derivative with distinct reactivity and applications.
The uniqueness of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) lies in its combination of nitro groups and ethane backbone, which imparts specific chemical reactivity and potential for diverse applications.
Properties
CAS No. |
7111-55-9 |
|---|---|
Molecular Formula |
C26H18N4O8 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C26H18N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H |
InChI Key |
GZJFPYWPHZNROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















